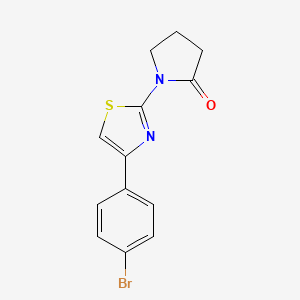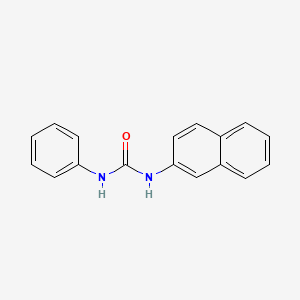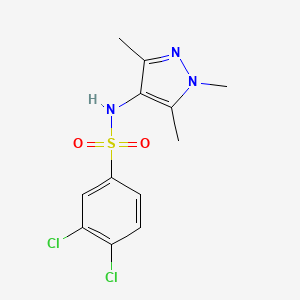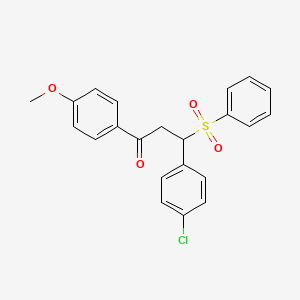![molecular formula C23H18N4O3S B10803881 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B10803881.png)
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of WAY-647636 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized under controlled laboratory conditions to ensure high purity and yield . Industrial production methods are not widely documented, as the compound is mainly used for research purposes.
Chemical Reactions Analysis
WAY-647636 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-647636 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a tool to study the inhibition of casein kinase 1 delta and its effects on various biochemical pathways.
Biology: Employed in cell biology studies to investigate the role of casein kinase 1 delta in cellular processes such as cell cycle regulation and apoptosis.
Industry: Limited industrial applications due to its primary use in research settings.
Mechanism of Action
WAY-647636 exerts its effects by inhibiting casein kinase 1 delta, a serine/threonine protein kinase involved in various cellular processes. The inhibition of this kinase disrupts its normal function, leading to alterations in signaling pathways that regulate cell growth, division, and survival . The molecular targets and pathways involved include the Wnt signaling pathway and the circadian rhythm regulation .
Comparison with Similar Compounds
WAY-647636 is unique in its specific inhibition of casein kinase 1 delta. Similar compounds include:
SGC-CK2-1: A dual casein kinase I alpha and delta inhibitor with different selectivity and potency.
NCC007: Another dual inhibitor with distinct molecular targets and applications.
These compounds share some similarities in their inhibitory effects but differ in their selectivity, potency, and specific applications.
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C23H18N4O3S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C23H18N4O3S/c28-19(17-6-7-20-21(14-17)30-13-12-29-20)15-31-23-26-25-22(16-8-10-24-11-9-16)27(23)18-4-2-1-3-5-18/h1-11,14H,12-13,15H2 |
InChI Key |
OIMPJDPLMOKBGE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-4-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]quinazoline](/img/structure/B10803800.png)

![4-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-phenylquinazoline](/img/structure/B10803815.png)
![(4-oxo-1,2,3-benzotriazin-3-yl)methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B10803827.png)
![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-phenylquinazoline](/img/structure/B10803834.png)


![N-(4-bromophenyl)-2-[3-(2-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B10803859.png)
![(5-bromofuran-2-yl){3-(3,4-dimethoxyphenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}methanone](/img/structure/B10803883.png)
![2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline](/img/structure/B10803886.png)
![(4E)-2-(1,3-benzodioxol-5-yl)-4-[[(2-methylpyridin-4-yl)amino]methylidene]isoquinoline-1,3-dione](/img/structure/B10803890.png)
![3-nitro-N-[4-(2-pyridyl)thiazol-2-yl]benzamide](/img/structure/B10803895.png)

![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B10803907.png)
